2,5-Dichlorophenyl chloroformate
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Description
Synthesis Analysis
DCPC has been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . It has also been involved in the synthesis of piperazine derivatives and polyanionic cellulose carbamates .Chemical Reactions Analysis
Chloroformates, including DCPC, are known to react with amines to form carbamates and with alcohols to form carbonate esters . They have been used in the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .Mechanism of Action
Target of Action
Chloroformates are generally known to react with amines, alcohols, and other nucleophiles .
Mode of Action
Chloroformates, including 2,5-Dichlorophenyl chloroformate, are reactive esters of chloroformic acid . They typically undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, forming carbamates and carbonates
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles (such as amines and alcohols) would likely influence the action, efficacy, and stability of this compound. For instance, a higher concentration of nucleophiles would likely increase the rate of reaction .
Biochemical Analysis
Biochemical Properties
They are soluble in organic solvents and hydrolyze in water .
Molecular Mechanism
Chloroformates are known to react with amines to form carbamates and with alcohols to form carbonate esters . These reactions typically occur in the presence of a base which serves to absorb the HCl .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
(2,5-dichlorophenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBVVKMRLNSDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160219-66-8 |
Source
|
Record name | 2,5-dichlorophenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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